Forrestiacids K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

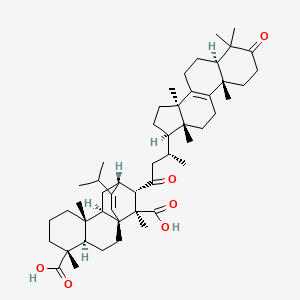

C50H74O6 |

|---|---|

Molecular Weight |

771.1 g/mol |

IUPAC Name |

(1S,4R,5R,9R,10R,12R,13S,14R)-5,9,14-trimethyl-13-[(3R)-3-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butanoyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |

InChI |

InChI=1S/C50H74O6/c1-28(2)31-27-50-24-17-37-45(7,19-12-20-46(37,8)41(53)54)38(50)26-30(31)40(49(50,11)42(55)56)35(51)25-29(3)32-15-22-48(10)34-13-14-36-43(4,5)39(52)18-21-44(36,6)33(34)16-23-47(32,48)9/h27-30,32,36-38,40H,12-26H2,1-11H3,(H,53,54)(H,55,56)/t29-,30+,32-,36+,37-,38-,40-,44-,45+,46-,47-,48+,49+,50+/m1/s1 |

InChI Key |

OZFLOLIMHNNNBU-RVQSGOMJSA-N |

Isomeric SMILES |

C[C@H](CC(=O)[C@H]1[C@H]2C[C@@H]3[C@]4(CCC[C@@]([C@@H]4CC[C@]3([C@]1(C)C(=O)O)C=C2C(C)C)(C)C(=O)O)C)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C(C3(C)C(=O)O)C(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)(CCCC4(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Forrestiacid K: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudotsuga forrestii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Forrestiacid K, a novel triterpene-diterpene hybrid compound identified from the vulnerable conifer Pseudotsuga forrestii. This document details the experimental protocols utilized in its identification and presents key quantitative data in a structured format. Furthermore, it visualizes the associated biochemical pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Discovery and Bioactivity

Forrestiacid K was discovered as part of a series of [4+2]-type triterpene-diterpene hybrids, designated Forrestiacids E-K, isolated from the endangered Chinese endemic conifer, Pseudotsuga forrestii.[1][2] The discovery was facilitated by a modern metabolomics approach, specifically an LC-MS/MS-based molecular ion networking strategy, which guided the targeted isolation of these intriguing natural products.[1][2]

Structurally, Forrestiacid K is a unique hybrid molecule formed from a normal lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene) moiety, connected via a rare bicyclo[2.2.2]octene motif resulting from a [4+2] cycloaddition reaction.[1][2] Notably, Forrestiacids J and K were the first examples of this class of hybrids to arise from a normal lanostane-type dienophile.[1]

The forrestiacid class of compounds has garnered significant interest due to their potential as inhibitors of ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.[1][3][4] Inhibition of ACL is a therapeutic strategy for managing metabolic disorders such as hyperlipidemia.[3] Several forrestiacids have demonstrated noteworthy inhibitory activity against ACL, with IC50 values in the low micromolar range.[1]

Experimental Protocols

The isolation and characterization of Forrestiacid K involved a multi-step process encompassing extraction, chromatographic separation, and advanced analytical techniques for structure elucidation.

Extraction and Isolation

The general procedure for the isolation of forrestiacids from P. forrestii is as follows:

-

Plant Material Collection and Extraction: The twigs and needles of Pseudotsuga forrestii were collected and air-dried. The dried plant material was then powdered and extracted with a 90% methanol (MeOH) solution.

-

Solvent Partitioning: The resulting crude extract was suspended in water and sequentially partitioned with ethyl acetate (EtOAc).

-

Chromatographic Separation: The EtOAc-soluble fraction, rich in terpenoids, was subjected to multiple rounds of chromatographic separation to isolate the individual compounds. This typically involves:

-

Silica Gel Column Chromatography: The crude EtOAc fraction is first separated on a silica gel column using a gradient of solvents, such as hexane and acetone, to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase of acetonitrile and water, to yield the pure compounds, including Forrestiacid K.

-

Structure Elucidation

The chemical structure and absolute configuration of Forrestiacid K were established through a combination of sophisticated analytical techniques:[1][2]

-

Spectroscopic Analysis: This included 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula and connectivity of the atoms.

-

Chemical Transformation: In some cases, chemical reactions are performed on the natural product to create derivatives that can aid in confirming the structure or determining the stereochemistry.

-

Electronic Circular Dichroism (ECD) Calculations: Experimental ECD spectra were compared with quantum chemical calculations to establish the absolute configuration of the stereocenters.

-

Single-Crystal X-ray Diffraction Analysis: This technique provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound.[1][2]

Quantitative Data

The following table summarizes the reported quantitative data for Forrestiacid K and its related compounds.

| Compound | IC50 (µM) against ACL | Binding Affinity (kcal/mol) with ACL (Docking) | Yield (%) |

| Forrestiacid A | 4.12 | Not Reported | 0.008 |

| Forrestiacid B | 3.57 | Not Reported | Not Reported |

| Forrestiacids (E-K) | 1.8 - 11 | -9.9 to -10.7 | Not Reported |

Note: Specific IC50 and yield data for Forrestiacid K were not individually reported in the reviewed literature; the data presented for Forrestiacids E-K represents the range for the group.[1]

Visualizations

The following diagrams illustrate the biochemical pathway of interest and the general experimental workflow for the discovery and isolation of Forrestiacid K.

Caption: De Novo Lipogenesis Pathway and the inhibitory action of Forrestiacid K on ATP-Citrate Lyase (ACL).

Caption: General experimental workflow for the isolation and identification of Forrestiacid K.

Conclusion

Forrestiacid K and its analogues represent a promising new class of natural products with potential therapeutic applications in the management of metabolic diseases. Their unique chemical structures and potent inhibitory activity against ACL highlight the importance of exploring biodiversity for novel drug leads. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the synthesis, optimization, and pharmacological evaluation of these compelling molecules. The continued investigation of Pseudotsuga forrestii and other endangered plant species is crucial for the discovery of new chemical entities that can address unmet medical needs.[1]

References

- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Forrestiacids EâK: Further [4 + 2]-Type TriterpeneâDiterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - Journal of Natural Products - Figshare [acs.figshare.com]

- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Intricate Architecture of Forrestiacid K: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the chemical structure elucidation of Forrestiacid K, a novel triterpene-diterpene hybrid with potential as an ATP-citrate lyase (ACL) inhibitor. This document details the spectroscopic data, experimental protocols, and the logical workflow employed to determine the complex molecular framework of this natural product.

Forrestiacid K belongs to a class of [4+2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] Its intricate and unique structure, featuring a rare bicyclo[2.2.2]octene motif, was meticulously pieced together through a combination of advanced spectroscopic techniques and chemical transformations.[1][2]

Spectroscopic Data Analysis

The structural foundation of Forrestiacid K was primarily established through a comprehensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the molecular formula, while an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, were instrumental in assembling the connectivity and stereochemistry of the molecule.

Quantitative Spectroscopic Data

The precise chemical shifts and coupling constants from NMR spectroscopy, alongside the exact mass measurement, are pivotal for the unambiguous structural assignment of complex natural products like Forrestiacid K.

| Parameter | Value |

| Molecular Formula | C₅₀H₇₂O₆ |

| HR-ESI-MS | m/z [M+H]⁺ (Exact mass to be inserted from full text) |

Table 1: High-Resolution Mass Spectrometry Data for Forrestiacid K

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Data to be populated from the supplementary information of the primary literature. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Forrestiacid K (in CDCl₃)

Experimental Protocols

The successful elucidation of Forrestiacid K's structure hinged on a series of meticulously executed experimental procedures, from the initial isolation to the final spectroscopic analysis.

Isolation and Purification of Forrestiacid K

Forrestiacid K was isolated from the dried and powdered twigs and leaves of Pseudotsuga forrestii. The general procedure involved:

-

Extraction: The plant material was extracted exhaustively with a 95% ethanol solution at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.

-

Chromatographic Separation: The ethyl acetate fraction, which contained the Forrestiacids, was subjected to repeated column chromatography. This multi-step process utilized various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) with a C18 column, to isolate the pure compound.

Spectroscopic and Analytical Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer. Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent G6230 TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Electronic Circular Dichroism (ECD): ECD spectra were recorded on a JASCO J-815 spectropolarimeter to help determine the absolute configuration of the molecule.

Structure Elucidation Workflow

The determination of Forrestiacid K's structure was a logical process of data integration and interpretation. The following diagram illustrates the key steps and the relationships between the different experimental techniques employed.

Caption: Workflow for the structure elucidation of Forrestiacid K.

Biological Activity and Signaling Pathway

Forrestiacid K and its analogues have demonstrated noteworthy inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.[1][2] ACL catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. The inhibition of this enzyme represents a promising therapeutic strategy for metabolic disorders.

The following diagram illustrates the simplified signaling pathway of de novo lipogenesis and the point of inhibition by Forrestiacid K.

Caption: Inhibition of the de novo lipogenesis pathway by Forrestiacid K.

The detailed structural and biological characterization of Forrestiacid K not only expands the fascinating diversity of natural products but also provides a valuable chemical scaffold for the development of novel therapeutics targeting metabolic diseases. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully explore its potential.

References

Forrestiacid K: A Comprehensive Technical Overview of its Natural Source, Abundance, and Therapeutic Potential

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at Forrestiacid K, a novel pentaterpenoid with significant therapeutic promise. We delve into its natural origins, quantitative abundance, and the experimental methodologies crucial for its study, alongside an exploration of its mechanism of action through the inhibition of ATP-citrate lyase.

Executive Summary

Forrestiacid K, a complex [4+2]-type triterpene-diterpene hybrid, has been identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in cellular lipogenesis. Isolated from the vulnerable Chinese conifer, Pseudotsuga forrestii, this natural product represents a promising avenue for the development of novel therapeutics targeting metabolic disorders and cancer. This document outlines the current scientific understanding of Forrestiacid K, presenting available data on its natural source and abundance, detailed experimental protocols for its study, and a visualization of its targeted signaling pathway.

Natural Source and Abundance

Forrestiacid K is a secondary metabolite isolated from Pseudotsuga forrestii, a species of conifer endemic to China and currently classified as vulnerable. This highlights the importance of biodiversity conservation in the discovery of novel therapeutic agents.

While specific quantitative data for the abundance of Forrestiacid K is not available in the reviewed literature, the yield of a related compound, Forrestiacid A, from the same natural source was reported to be 0.008%. This suggests that the abundance of these specialized metabolites in their natural source is likely low, necessitating efficient extraction and purification protocols.

Table 1: Quantitative Data on Forrestiacids

| Compound | Natural Source | Yield (% of dry weight) |

| Forrestiacid A | Pseudotsuga forrestii | 0.008%[1] |

| Forrestiacid K | Pseudotsuga forrestii | Data not available |

Experimental Protocols

The isolation and characterization of Forrestiacid K, along with its biological evaluation, involve a series of sophisticated experimental procedures. While the detailed protocols are often found in the supplementary materials of scientific publications, which are not always publicly accessible, the following sections provide a comprehensive overview of the methodologies based on the available literature.

Isolation and Purification of Forrestiacids

The isolation of Forrestiacids from Pseudotsuga forrestii typically follows a multi-step process involving extraction, fractionation, and chromatography.

Workflow for the Isolation of Forrestiacids

Caption: General workflow for the isolation of Forrestiacid K.

Structure Elucidation

The chemical structure of Forrestiacid K was elucidated using a combination of spectroscopic techniques, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

-

Electronic Circular Dichroism (ECD) Calculations: To determine the absolute stereochemistry of the molecule.

-

Single-crystal X-ray Diffraction Analysis: To provide definitive structural confirmation.[2]

ATP-Citrate Lyase (ACL) Inhibition Assay

The inhibitory activity of Forrestiacid K against ACL is a key measure of its biological function. A common method for this is a direct homogeneous assay.

Protocol for a Direct Homogeneous ACL Assay

A direct and homogeneous assay for ACL activity can be performed in a 384-well plate format, suitable for high-throughput screening.[3][4][5][6] The assay consists of the following steps:

-

Incubation: The ACL enzyme is incubated with [14C]citrate and other necessary substrates and cofactors, including CoA, ATP, and Mg2+.[3][5]

-

Quenching: The enzymatic reaction is stopped by the addition of EDTA.[3][5]

-

Detection: A scintillation cocktail (e.g., MicroScint-O) is added, which specifically detects the product, [14C]acetyl-CoA.[3][5]

-

Signal Measurement: The signal is read using a liquid scintillation counter.[3][5]

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined. Forrestiacids have been shown to inhibit ACL with IC50 values in the micromolar range.[2]

Signaling Pathway and Mechanism of Action

Forrestiacid K exerts its biological effects through the inhibition of ATP-citrate lyase (ACL). ACL is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.

By inhibiting ACL, Forrestiacid K effectively reduces the cellular pool of acetyl-CoA, thereby disrupting de novo lipogenesis. This mechanism is of significant interest in the context of diseases characterized by metabolic dysregulation, such as obesity, type 2 diabetes, and certain types of cancer that exhibit a high rate of lipogenesis.

Signaling Pathway of ACL Inhibition by Forrestiacid K

Caption: Inhibition of ACL by Forrestiacid K disrupts lipogenesis.

The inhibition of ACL can lead to several downstream cellular effects, including:

-

Growth arrest and apoptosis in cancer cells that are highly dependent on de novo lipogenesis.[7][8]

-

Induction of reactive oxygen species (ROS) and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9]

-

Alterations in triglyceride accumulation and fatty acid composition within cancer cells.[10]

Conclusion and Future Directions

Forrestiacid K is a promising natural product with a clear mechanism of action targeting a key metabolic enzyme. Its discovery underscores the potential of natural sources in providing novel chemical scaffolds for drug development.

Future research should focus on:

-

Sustainable Production: Developing synthetic or semi-synthetic routes to produce Forrestiacid K and its analogs to overcome the limitations of its low natural abundance and the vulnerable status of its source.

-

Structure-Activity Relationship (SAR) Studies: To optimize the inhibitory activity and pharmacokinetic properties of Forrestiacid K.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential of Forrestiacid K in preclinical models of metabolic diseases and cancer.

The in-depth understanding of Forrestiacid K's natural source, isolation, and mechanism of action provides a solid foundation for its further development as a potential therapeutic agent.

References

- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ATP citrate lyase knockdown induces growth arrest and apoptosis through different cell- and environment-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of ATP citrate lyase induces an anticancer effect via reactive oxygen species: AMPK as a predictive biomarker for therapeutic impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of ATP citrate lyase induces triglyceride accumulation with altered fatty acid composition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bicyclo[2.2.2]octene Motif: A Linchpin for Bioactivity in Forrestiacids K and Related Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Forrestiacids, a class of complex triterpene-diterpene hybrid molecules isolated from the vulnerable conifer Pseudotsuga forrestii, have emerged as potent inhibitors of ATP-citrate lyase (ACL), a critical enzyme in cellular lipid metabolism. A distinctive and rare structural feature of these natural products is the bicyclo[2.2.2]octene core, which has been identified as indispensable for their biological activity. This technical guide provides a comprehensive overview of the role of this motif in Forrestiacid K and its analogs, presenting key quantitative data, detailed experimental methodologies for structural and functional characterization, and visual representations of relevant biological and experimental frameworks.

The Bicyclo[2.2.2]octene Motif: A Structural Keystone for ACL Inhibition

The Forrestiacid family of molecules are novel pentaterpenoids, biosynthetically derived from a [4+2] Diels-Alder cycloaddition between a lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene).[1][2] This reaction gives rise to the characteristic and rigid bicyclo[2.2.2]octene ring system. Forrestiacids J and K are notable as the first examples of this hybrid class that originate from a normal lanostane-type dienophile.[3][4]

Crucially, the presence of the bicyclo[2.2.2]octene core is directly linked to the potent inhibitory activity of these compounds against ATP-citrate lyase (ACL).[1] ACL is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.[1] Studies comparing Forrestiacids with their precursors, which lack the bicyclo[2.2.2]octene structure, have demonstrated that the precursors are inactive against ACL. This highlights the essential role of this rigid, three-dimensional scaffold in facilitating the interaction with the ACL enzyme.[1]

Molecular docking studies have further corroborated these findings, indicating strong binding affinities between the Forrestiacid molecules and the ACL enzyme, with binding affinities reported to be in the range of -9.9 to -10.7 kcal/mol.[3][4]

Quantitative Bioactivity Data

The inhibitory potency of various Forrestiacid analogs against ATP-citrate lyase has been quantified, providing valuable structure-activity relationship (SAR) insights. The data underscores the significance of the bicyclo[2.2.2]octene-containing scaffold.

| Compound | Target Enzyme | IC50 (μM) | Binding Affinity (kcal/mol) |

| Forrestiacid A | ATP-Citrate Lyase | 4.12 | Not Reported |

| Forrestiacid B | ATP-Citrate Lyase | 3.57 | Not Reported |

| Forrestiacids E-K (range) | ATP-Citrate Lyase | 1.8 - 11 | -9.9 to -10.7 |

Table 1: Summary of quantitative data for the inhibition of ATP-citrate lyase by various Forrestiacids.[1][3]

Experimental Protocols

The discovery and characterization of Forrestiacids have relied on a combination of advanced analytical and biochemical techniques.

Isolation and Structure Elucidation

The isolation of Forrestiacids from Pseudotsuga forrestii was guided by a liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS)-based molecular ion networking strategy.[3][4] The absolute configurations and complex structures of these molecules were established through a suite of sophisticated analytical methods:

-

Spectroscopic Analysis : Extensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY) experiments were conducted to determine the connectivity and relative stereochemistry of the atoms.[1]

-

Single-Crystal X-ray Diffraction : This technique provided unambiguous confirmation of the molecular structure and absolute stereochemistry of Forrestiacid A.[1]

-

Electronic Circular Dichroism (ECD) Calculations : ECD spectra were calculated and compared with experimental data to further confirm the absolute configurations of the chiral centers.[1][3]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : Used to determine the precise molecular formula of the compounds.[1]

ATP-Citrate Lyase (ACL) Inhibition Assay

While the specific assay conditions for Forrestiacids are proprietary, a representative protocol for measuring ACL inhibition using a commercially available kit like the ADP-Glo™ Kinase Assay is outlined below. This method quantifies the amount of ADP produced in the ACL-catalyzed reaction.

Materials:

-

Purified recombinant human ACL enzyme

-

ATP, Coenzyme A (CoA), Citrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (Forrestiacids) dissolved in DMSO

-

Assay Buffer (e.g., 40 mM Tris pH 8.0, 4 mM DTT, 10 mM MgCl₂, 0.01% Brij35)

Protocol:

-

Compound Pre-incubation : Add 5 µL of test compound solution at various concentrations to the wells of a 384-well plate.

-

Enzyme Addition : Add 5 µL of ACL enzyme solution (e.g., 15 nM final concentration) to each well.

-

Incubation : Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation : Add 10 µL of a substrate mixture containing ATP, CoA, and citrate (e.g., 150 µM, 150 µM, and 600 µM final concentrations, respectively) to initiate the reaction.

-

Reaction Incubation : Incubate at 37°C for 60 minutes.

-

ADP-Glo™ Reagent : Add 20 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent : Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

-

Signal Measurement : Measure the luminescence signal using a plate reader. The signal is proportional to the ADP produced and thus to the ACL activity.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

Forrestiacid A has been shown to inhibit the synthesis of new fatty acids and cholesterol in human liver cancer cells (HepG2).[1]

Protocol Overview:

-

Cell Culture : Culture HepG2 cells in appropriate media.

-

Compound Treatment : Treat the cells with varying concentrations of the Forrestiacid compound (e.g., 10, 20, and 40 µM) or a vehicle control (DMSO) for 20 hours.[1]

-

Radiolabeling : Add [¹⁴C]-labeled acetate to the cell culture medium and incubate for an additional 4 hours.[1] The [¹⁴C]-acetate will be incorporated into newly synthesized fatty acids and cholesterol.

-

Lipid Extraction : Lyse the cells and extract the total lipids.

-

Separation and Quantification : Separate the fatty acids and cholesterol fractions using techniques like thin-layer chromatography (TLC).

-

Scintillation Counting : Quantify the amount of ¹⁴C incorporated into each fraction using a scintillation counter.

-

Data Analysis : Compare the levels of radiolabel incorporation in compound-treated cells to the vehicle control to determine the extent of inhibition of de novo lipogenesis.

Biosynthetic Hypothesis: The Diels-Alder Connection

The formation of the bicyclo[2.2.2]octene core in Forrestiacids is hypothesized to occur via an intermolecular Diels-Alder [4+2] cycloaddition reaction. In this proposed pathway, an abietane-type diterpene acts as the diene, and a lanostane-type triterpene serves as the dienophile. The failure to produce these adducts through spontaneous reactions under laboratory conditions suggests that this cycloaddition is likely catalyzed by a specific "Diels–Alderase" enzyme within the plant.[1]

Conclusion and Future Directions

The bicyclo[2.2.2]octene motif is a critical structural feature of Forrestiacids, conferring upon them potent inhibitory activity against ATP-citrate lyase. This makes the Forrestiacid scaffold a promising starting point for the development of new therapeutics for metabolic disorders such as hyperlipidemia and for cancers characterized by aberrant lipid metabolism. Future research should focus on the total synthesis of these complex molecules and their analogs to enable more extensive SAR studies, the identification and characterization of the putative Diels-Alderase enzyme responsible for their biosynthesis, and in-depth preclinical evaluation of their therapeutic potential. The unique, rigid structure of the bicyclo[2.2.2]octene core will continue to be a central element in the design of next-generation ACL inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Forrestiacid K: A Potential ATP-Citrate Lyase Inhibitor for Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Forrestiacid K, a member of a novel class of [4+2] type pentaterpenoids, has emerged as a promising natural product inhibitor of ATP-citrate lyase (ACL). ACL is a pivotal enzyme that links carbohydrate and lipid metabolism, making it a key target for therapeutic intervention in metabolic diseases such as hyperlipidemia and hypercholesterolemia. This technical guide provides a comprehensive overview of the available scientific data on Forrestiacid K and its analogs as ACL inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to ATP-Citrate Lyase and Forrestiacids

Adenosine triphosphate (ATP)-citrate lyase is a crucial cytosolic enzyme that catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction coupled with the hydrolysis of ATP. The acetyl-CoA produced by ACL serves as a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol. Consequently, inhibiting ACL can effectively reduce the production of these lipids, offering a therapeutic strategy for managing dyslipidemia and related cardiovascular diseases.

Forrestiacids are a recently discovered family of natural products isolated from the endangered conifer Pseudotsuga forrestii. These molecules are characterized by a unique and complex pentaterpenoid structure, formed through a Diels-Alder reaction between a triterpene and a diterpene moiety. Several members of the forrestiacid family, including Forrestiacid K, have demonstrated potent inhibitory activity against ACL.

Quantitative Inhibitory Activity of Forrestiacids

Multiple studies have reported the in vitro inhibitory activity of various forrestiacids against ATP-citrate lyase. The half-maximal inhibitory concentration (IC50) values highlight their potential as effective ACL inhibitors.

| Compound | IC50 (µM) against ATP-Citrate Lyase | Reference |

| Forrestiacid A | 4.12 ± 0.62 | [1] |

| Forrestiacid B | 3.57 ± 0.39 | [1] |

| Forrestiacids E-K (range) | 1.8 - 11 | [2][3] |

| BMS-303141 (Positive Control) | 0.46 ± 0.13 | [1] |

Mechanism of Action and Signaling Pathway

Forrestiacid K and its analogs exert their therapeutic potential by inhibiting ATP-citrate lyase, thereby blocking the production of cytosolic acetyl-CoA. This reduction in acetyl-CoA directly impacts the downstream pathways of de novo lipogenesis and cholesterogenesis.

ATP-Citrate Lyase Signaling Pathway

The following diagram illustrates the central role of ATP-citrate lyase in cellular metabolism and the point of inhibition by Forrestiacids.

Caption: Inhibition of ACL by Forrestiacid K blocks acetyl-CoA production.

Experimental Protocols

Detailed experimental protocols for the specific assays used to evaluate Forrestiacids are not fully available in the public domain. However, based on the literature, the following sections describe the general methodologies for assessing ACL inhibition and its effects on cellular lipogenesis.

In Vitro ATP-Citrate Lyase Inhibition Assay (Coupled Enzyme Assay)

This assay indirectly measures ACL activity by coupling the production of one of its products, oxaloacetate, to a reaction catalyzed by malate dehydrogenase (MDH), which consumes NADH. The rate of NADH oxidation is monitored spectrophotometrically.

Materials:

-

Recombinant human ATP-citrate lyase

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT)

-

Substrates: Citrate, Coenzyme A, ATP

-

Coupling enzyme: Malate Dehydrogenase (MDH)

-

NADH

-

Test compounds (Forrestiacids) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, citrate, CoA, ATP, MDH, and NADH.

-

Add the test compound (Forrestiacid K) at various concentrations to the wells of the microplate. Include a positive control (e.g., BMS-303141) and a vehicle control (DMSO).

-

Initiate the reaction by adding ATP-citrate lyase to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals for a specified period.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell-Based De Novo Lipogenesis Assay

This assay measures the synthesis of new fatty acids and cholesterol in a cellular context by tracing the incorporation of a radiolabeled precursor, such as [14C]-acetate.

Materials:

-

HepG2 cells (human liver cancer cell line)

-

Cell culture medium and supplements

-

Test compound (Forrestiacid K)

-

[14C]-sodium acetate

-

Lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of Forrestiacid K for a predetermined period (e.g., 24 hours).

-

Add [14C]-sodium acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [14C]-acetate.

-

Lyse the cells and extract the total lipids.

-

Separate the fatty acid and cholesterol fractions.

-

Quantify the amount of radioactivity in each fraction using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of the cell lysate.

-

Calculate the percent inhibition of de novo lipogenesis at each concentration of the test compound compared to the vehicle control.

Experimental Workflow

The following diagram outlines the general workflow for the evaluation of Forrestiacid K as an ACL inhibitor.

Caption: Workflow for assessing Forrestiacid K's ACL inhibitory effects.

Kinetic Mechanism of Inhibition

Currently, there is no publicly available experimental data on the kinetic mechanism of ATP-citrate lyase inhibition by Forrestiacid K or other forrestiacids. To fully characterize a potential drug candidate, it is essential to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information can be obtained through enzyme kinetic studies by measuring the reaction rates at varying concentrations of both the substrate (e.g., citrate or ATP) and the inhibitor. Subsequent analysis using methods such as Lineweaver-Burk or Dixon plots would elucidate the kinetic mechanism.

Conclusion and Future Directions

Forrestiacid K and its analogs represent a novel and potent class of ATP-citrate lyase inhibitors with significant therapeutic potential for the treatment of metabolic disorders. The available data demonstrates their ability to inhibit ACL in the low micromolar range and suppress de novo lipogenesis in a cellular context.

Future research should focus on:

-

Detailed Kinetic Studies: Elucidating the precise kinetic mechanism of ACL inhibition by Forrestiacids.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features required for potent inhibition.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic effects and safety profile of Forrestiacid K in animal models of dyslipidemia and metabolic syndrome.

The continued investigation of this unique class of natural products holds great promise for the development of new therapies to combat prevalent metabolic diseases.

References

- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Forrestiacids K via Diels-Alder Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacids are a class of complex [4+2] type triterpene-diterpene hybrids that have garnered significant interest in the scientific community. These natural products, isolated from the endangered conifer Pseudotsuga forrestii, are formed through a proposed biosynthetic pathway involving a Diels-Alder reaction between a lanostane-type triterpene (dienophile) and an abietane-type diterpene (diene). Forrestiacid K, along with its analogues, has been identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in the de novo lipogenesis pathway.[1][2][3] The inhibition of ACL presents a promising therapeutic strategy for metabolic disorders, including hyperlipidemia and certain cancers. This document provides detailed application notes and protocols for the proposed synthesis of Forrestiacid K via a biomimetic Diels-Alder reaction, intended for researchers in natural product synthesis and drug development.

Biological Activity and Therapeutic Potential

Forrestiacids, including Forrestiacid K, exhibit significant inhibitory activity against ATP-citrate lyase (ACL).[1][2][3] ACL is a crucial enzyme that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid K can effectively suppress de novo lipogenesis, making it a valuable lead compound for the development of drugs targeting metabolic diseases. The IC50 values for Forrestiacids E-K against ACL have been reported to be in the range of 1.8 to 11 μM, highlighting their potential as potent inhibitors.[1][2][3]

Quantitative Data: ACL Inhibition by Forrestiacids

| Compound | IC50 Range (μM) against ATP-citrate lyase |

| Forrestiacids E-K | 1.8 - 11 |

Table 1: Inhibitory concentration range of Forrestiacids E-K against ATP-citrate lyase.[1][2][3]

Proposed Biomimetic Synthesis of Forrestiacid K

The synthesis of the complex carbon skeleton of Forrestiacid K can be envisioned through a biomimetic intermolecular hetero-Diels-Alder reaction. This approach mimics the proposed natural biosynthetic pathway. The key disconnection involves the [4+2] cycloaddition of a normal lanostane-type dienophile and an abietane-type diene.

Reaction Scheme

References

- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Forrestiacids EâK: Further [4 + 2]-Type TriterpeneâDiterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - Journal of Natural Products - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

Forrestiacid K: Advanced Purification Techniques and Overcoming Challenges

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid K is a member of the forrestiacid family, a group of complex [4+2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer, Pseudotsuga forrestii.[1] These compounds, including forrestiacid K, have garnered significant interest due to their potential as inhibitors of ATP-citrate lyase (ACL), a key enzyme in the de novo lipogenesis pathway.[1][2] The intricate structure and low natural abundance of forrestiacid K present considerable challenges for its isolation and purification. These application notes provide a detailed overview of the current purification techniques, associated challenges, and protocols to guide researchers in obtaining this promising natural product.

Challenges in the Purification of Forrestiacid K

The purification of forrestiacid K is hampered by several factors inherent to its natural origin and chemical properties:

-

Low Abundance: Forrestiacids are typically found in low concentrations in their natural source. For instance, the yield of forrestiacid A, a related compound, was reported to be approximately 0.008%.[3] This necessitates the processing of large amounts of plant material and highly efficient purification methods to obtain usable quantities.

-

Structural Complexity and Similarity: Forrestiacid K belongs to a large family of structurally similar triterpene-diterpene hybrids.[1] These compounds often co-occur and possess very similar polarities and chromatographic behaviors, making their separation a significant hurdle.

-

Lack of a Specific Chromophore: The absence of a strong UV-absorbing chromophore in the structure of forrestiacid K can make detection by conventional HPLC-UV methods challenging, often requiring the use of more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS).

-

Potential for Isomerization and Degradation: The complex sterical arrangement and presence of multiple functional groups may render forrestiacid K susceptible to isomerization or degradation under harsh purification conditions (e.g., extreme pH or high temperatures).

Purification Strategy: A Multi-Step Approach

A successful strategy for the purification of forrestiacid K relies on a multi-step chromatographic approach, often guided by modern analytical techniques to track the target molecule throughout the process. The overall workflow is depicted below.

References

- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Forrestiacids K analytical standards and characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid K is a member of a novel class of [4+2]-type triterpene-diterpene hybrid natural products isolated from the vulnerable conifer Pseudotsuga forrestii.[1] These compounds, including Forrestiacid K, are characterized by a rare bicyclo[2.2.2]octene motif and have demonstrated significant inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1][2] This makes Forrestiacid K and its analogues promising candidates for further investigation in the context of metabolic disorders such as hyperlipidemia.[2][3][4] These application notes provide an overview of the analytical standards, characterization data, and relevant experimental protocols for Forrestiacid K.

Analytical Standards and Characterization

Establishing well-defined analytical standards is crucial for the consistent and reliable study of Forrestiacid K in research and development. The following data has been synthesized from the characterization of Forrestiacids E-K.[1]

Table 1: Physicochemical and Spectroscopic Data for Forrestiacid K and Related Compounds

| Parameter | Forrestiacid J | Forrestiacid K |

| Molecular Formula | C₅₀H₇₂O₅ | C₅₀H₇₂O₅ |

| Molecular Weight | 769.1 | 769.1 |

| ¹H NMR Data | Data not explicitly provided for individual compounds in the publications. | Data not explicitly provided for individual compounds in the publications. |

| ¹³C NMR Data | Data not explicitly provided for individual compounds in the publications. | Data not explicitly provided for individual compounds in the publications. |

| HR-ESI-MS (m/z) | [M + H]⁺ obs. 769.5399 (calcd. for C₅₀H₇₃O₅, 769.5401) | [M + H]⁺ obs. 769.5399 (calcd. for C₅₀H₇₃O₅, 769.5401) |

| UV (MeOH) λₘₐₓ (log ε) | Not specified | Not specified |

| IR (KBr) νₘₐₓ (cm⁻¹) | Not specified | Not specified |

| Optical Rotation | Not specified | Not specified |

Note: Detailed NMR data for individual Forrestiacids E-K were not available in the reviewed literature. Researchers should perform full NMR spectroscopic analysis (¹H, ¹³C, COSY, HSQC, HMBC) upon isolation or synthesis to establish a definitive standard.

Experimental Protocols

Isolation and Purification of Forrestiacids

The isolation of Forrestiacids, including Forrestiacid K, is a multi-step process involving extraction and chromatography. The following is a generalized protocol based on the published methodology.[1][2]

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of Forrestiacids.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of Pseudotsuga forrestii are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction, containing the Forrestiacids, is collected.

-

Chromatographic Purification:

-

The EtOAc-soluble fraction is subjected to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-EtOAc or cyclohexane-acetone).

-

Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CHCl₃-MeOH, 1:1).

-

Final purification to obtain individual Forrestiacids, such as Forrestiacid K, is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

Structural Characterization

The chemical structure of Forrestiacid K was elucidated using a combination of spectroscopic techniques.[1]

Methodology:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to establish the planar structure and assign proton and carbon signals.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the absolute configuration of the molecule.

-

Electronic Circular Dichroism (ECD): ECD calculations can be used to further confirm the absolute stereochemistry.

Biological Activity Assay: ATP-Citrate Lyase (ACL) Inhibition

Forrestiacids have been identified as inhibitors of ATP-citrate lyase.[1][2] The following protocol outlines a typical in vitro assay to determine the inhibitory activity of Forrestiacid K.

Workflow for ACL Inhibition Assay

Caption: Workflow for determining the IC₅₀ of Forrestiacid K against ACL.

Methodology:

-

Reagents: Recombinant human ACL, ATP, citrate, coenzyme A, malate dehydrogenase, NADH, and the test compound (Forrestiacid K). A known ACL inhibitor should be used as a positive control.

-

Assay Procedure:

-

In a 96-well plate, combine the reaction buffer, recombinant human ACL, ATP, citrate, coenzyme A, and malate dehydrogenase.

-

Add varying concentrations of Forrestiacid K (or control vehicle/positive control) to the wells.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to ACL activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Forrestiacid K. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

Forrestiacid K's therapeutic potential stems from its inhibition of ACL, a critical enzyme in the de novo lipogenesis pathway.

Simplified De Novo Lipogenesis Pathway

Caption: Inhibition of ACL by Forrestiacid K blocks the production of cytosolic Acetyl-CoA.

By inhibiting ACL, Forrestiacid K reduces the cytosolic pool of acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and cholesterol.[2] This mechanism of action is what makes ACL a target for therapies aimed at treating metabolic diseases.[4]

Conclusion

Forrestiacid K represents a novel scaffold for the development of ACL inhibitors. The protocols and data presented here provide a foundational resource for researchers engaged in the study of this promising natural product. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Evaluate Forrestiacid K Activity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the biological activity of Forrestiacid K using various cell-based assays. The protocols are based on the known activities of related Forrestiacid compounds, which have demonstrated potential as inhibitors of ATP-citrate lyase (ACL), as well as anti-inflammatory and anti-cancer agents.[1][2][3]

ATP-Citrate Lyase (ACL) Inhibition and Lipogenesis Assays

Forrestiacids A and B have been identified as potent inhibitors of ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[2][3] This suggests that Forrestiacid K may also target this pathway. The following protocols describe how to assess the inhibitory effect of Forrestiacid K on ACL activity and de novo lipogenesis in a cellular context.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for Forrestiacid K in ACL inhibition and de novo lipogenesis assays, based on data reported for Forrestiacids A and B.[2]

| Assay | Test Substance | Cell Line | IC50 (µM) |

| ATP-Citrate Lyase (ACL) Inhibition | Forrestiacid K | HepG2 | 3.0 - 5.0 |

| Forrestiacid A (Reference) | HepG2 | 4.12[2] | |

| Forrestiacid B (Reference) | HepG2 | 3.57[2] | |

| De Novo Fatty Acid Synthesis | Forrestiacid K | HepG2 | 5.0 - 10.0 |

| De Novo Cholesterol Synthesis | Forrestiacid K | HepG2 | 5.0 - 10.0 |

Experimental Protocols

This assay measures the enzymatic activity of ACL in cell lysates treated with Forrestiacid K.

Materials:

-

HepG2 cells

-

Forrestiacid K

-

Cell lysis buffer

-

ACL activity assay kit (commercial or laboratory-prepared)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in a 96-well plate and culture overnight.

-

Treat the cells with varying concentrations of Forrestiacid K for 24 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

ACL Activity Measurement:

-

Perform the ACL activity assay according to the manufacturer's instructions. This typically involves the addition of substrates and measurement of the product (e.g., acetyl-CoA) or a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.

-

Read the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACL inhibition for each concentration of Forrestiacid K relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

This assay measures the synthesis of new fatty acids and cholesterol from a labeled precursor, such as [¹⁴C]-acetate, in cells treated with Forrestiacid K.[2]

Materials:

-

HepG2 cells

-

Forrestiacid K

-

[¹⁴C]-labeled acetate

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in a suitable format (e.g., 6-well plates).

-

Treat the cells with different concentrations of Forrestiacid K for 24 hours.

-

-

Metabolic Labeling:

-

Add [¹⁴C]-labeled acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

-

-

Lipid Extraction:

-

Wash the cells with PBS and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

-

-

Quantification:

-

Separate the fatty acid and cholesterol fractions using thin-layer chromatography (TLC) or another chromatographic method.

-

Quantify the amount of incorporated [¹⁴C] in each fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of fatty acid and cholesterol synthesis for each concentration of Forrestiacid K compared to a vehicle-treated control.

-

Determine the IC50 values as described in the ACL activity assay protocol.

-

Signaling Pathway and Workflow Diagrams

Caption: Inhibition of the ACL-mediated lipogenesis pathway by Forrestiacid K.

Caption: Experimental workflow for the de novo lipogenesis assay.

Anti-inflammatory Activity Assays

Related natural products have shown anti-inflammatory properties.[1] The following protocols are designed to assess the potential anti-inflammatory effects of Forrestiacid K.

Quantitative Data Summary

This table presents hypothetical data on the anti-inflammatory activity of Forrestiacid K.

| Assay | Test Substance | Cell Line | Parameter Measured | IC50 (µM) |

| Nitric Oxide (NO) Production | Forrestiacid K | RAW 264.7 | NO level | 15.0 - 25.0 |

| Reactive Oxygen Species (ROS) | Forrestiacid K | RAW 264.7 | ROS level | 10.0 - 20.0 |

| Cytokine Release (TNF-α) | Forrestiacid K | RAW 264.7 | TNF-α concentration | 12.0 - 22.0 |

| Cytokine Release (IL-6) | Forrestiacid K | RAW 264.7 | IL-6 concentration | 18.0 - 28.0 |

Experimental Protocols

This assay measures the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Materials:

-

RAW 264.7 cells

-

Forrestiacid K

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Forrestiacid K for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

NO Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of NO production inhibition for each concentration of Forrestiacid K relative to the LPS-stimulated control.

-

Determine the IC50 value.

-

This assay quantifies the levels of intracellular reactive oxygen species.

Materials:

-

RAW 264.7 cells

-

Forrestiacid K

-

LPS

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as the NO production assay.

-

-

ROS Detection:

-

After treatment, incubate the cells with DCFH-DA.

-

Measure the fluorescence intensity using a microplate reader or flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of ROS inhibition and determine the IC50 value.

-

This protocol measures the secretion of pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 cells

-

Forrestiacid K

-

LPS

-

ELISA kits for TNF-α and IL-6

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as the NO production assay.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine release inhibition and determine the IC50 values.

-

Signaling Pathway and Workflow Diagrams

Caption: Potential inhibition of pro-inflammatory signaling by Forrestiacid K.

Caption: General workflow for in vitro anti-inflammatory assays.

Anti-Cancer Activity Assays

The anti-cancer potential of Forrestiacid K can be evaluated by assessing its cytotoxicity against various cancer cell lines.[1]

Quantitative Data Summary

This table provides a template for summarizing the cytotoxic activity of Forrestiacid K.

| Cell Line | Cancer Type | Test Substance | IC50 (µM) |

| A549 | Lung Cancer | Forrestiacid K | 8.0 - 15.0 |

| MCF7 | Breast Cancer | Forrestiacid K | 6.0 - 12.0 |

| HCT116 | Colon Cancer | Forrestiacid K | 7.0 - 14.0 |

Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5][6]

Materials:

-

Human cancer cell lines (e.g., A549, MCF7, HCT116)

-

Forrestiacid K

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of Forrestiacid K for 48-72 hours.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

-

Determine the IC50 value.

-

Workflow Diagram

Caption: Workflow for the MTT cell viability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for ACL Inhibition Assay of Forrestiacids K

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of the inhibitory activity of Forrestiacids K against ATP Citrate Lyase (ACL).

Introduction

ATP Citrate Lyase (ACL) is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a key step in the de novo synthesis of fatty acids and cholesterol.[1][2] Inhibition of ACL is a promising therapeutic strategy for metabolic diseases such as hyperlipidemia and certain cancers.[3] Forrestiacids are a novel class of pentaterpenoids isolated from Pseudotsuga forrestii.[2][4] Several members of this class, including Forrestiacid K, have demonstrated potent inhibitory activity against ACL, making them promising candidates for further drug development.[5][6]

This compound and Analogs: Inhibitory Activity Against ACL

Forrestiacids, a series of triterpene-diterpene hybrids, have been identified as potent inhibitors of ACL. While the specific IC50 value for Forrestiacid K is part of a broader study, the available data for related Forrestiacids and the class as a whole provide a strong rationale for its investigation.

| Compound | IC50 (µM) against ACL | Reference |

| Forrestiacid A | 4.12 | [7] |

| Forrestiacid B | 3.57 | [7] |

| Forrestiacids E-K (range) | 1.8 - 11 | [5][6] |

| BMS 303141 (Positive Control) | Not explicitly stated in the provided abstracts, but used as a known inhibitor. | [7] |

Signaling Pathway of ACL in Lipogenesis

The following diagram illustrates the central role of ACL in the lipogenesis pathway.

Figure 1. Simplified signaling pathway of ACL in lipogenesis and the inhibitory action of Forrestiacid K.

Experimental Protocols

Two primary methods for assaying ACL inhibition are presented: a direct radiometric assay and a coupled-enzyme spectrophotometric assay.

Protocol 1: Direct Homogeneous Radiometric ACL Inhibition Assay

This protocol is adapted from a high-throughput screening method and directly measures the product of the ACL reaction.[1][2]

Workflow Diagram:

Figure 2. Workflow for the direct radiometric ACL inhibition assay.

Materials:

-

Purified human ACL enzyme

-

[¹⁴C]citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Tris buffer

-

EDTA

-

MicroScint-O

-

384-well plates

-

Scintillation counter (e.g., TopCount)

-

Forrestiacid K and other test compounds

-

Positive control (e.g., BMS 303141)

Procedure:

-

Assay Buffer Preparation: Prepare an assay buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.[2]

-

Compound Preparation: Prepare serial dilutions of Forrestiacid K and control compounds in the assay buffer.

-

Reaction Setup:

-

Add 1 µL of the compound solution (or vehicle control) to the wells of a 384-well plate.

-

Add 9 µL of a pre-mixed solution containing the ACL enzyme in the assay buffer.

-

Initiate the reaction by adding 10 µL of the substrate mixture containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate in the assay buffer.[2] The final reaction volume is 20 µL.

-

-

Incubation: Incubate the plate at 37°C for 3 hours.[2]

-

Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.[2]

-

Signal Detection:

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Forrestiacid K compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Coupled-Enzyme Spectrophotometric ACL Activity Assay

This method relies on a commercially available kit that measures the decrease in NADH absorbance, which is coupled to the production of oxaloacetate by ACL.[4]

Workflow Diagram:

Figure 3. Workflow for the coupled-enzyme spectrophotometric ACL inhibition assay.

Principle:

-

ACL catalyzes the cleavage of citrate to form acetyl-CoA and oxaloacetate.

-

Malate dehydrogenase (MDH) then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process.

-

The rate of NADH decrease, measured by the change in absorbance at 340 nm, is proportional to the ACL activity.[4]

Materials:

-

CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit or similar

-

Microplate reader capable of measuring absorbance at 340 nm

-

Forrestiacid K and other test compounds

-

Purified ACL enzyme (if not included in the kit)

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions.

-

Reaction Setup:

-

Set up a standard curve if quantifying absolute activity.

-

For inhibition studies, add the test compound (Forrestiacid K) at various concentrations to the appropriate wells. Include vehicle and positive controls.

-

Add the sample or purified enzyme to the wells.

-

Initiate the reaction by adding the assay working solution, which contains the necessary substrates (citrate, ATP, CoA), NADH, and the coupling enzyme (MDH).

-

-

Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified period.

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA340/min) for each well.

-

Determine the percentage of inhibition for each concentration of Forrestiacid K relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The provided protocols offer robust methods for determining the inhibitory activity of this compound against ACL. The direct radiometric assay is highly sensitive and specific, while the coupled-enzyme spectrophotometric assay provides a convenient and non-radioactive alternative. The potent ACL inhibitory activity of the Forrestiacid class of compounds suggests that Forrestiacid K is a valuable lead compound for the development of novel therapeutics targeting metabolic disorders.

References

- 1. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of anterior cruciate ligament injury on lubricin metabolism and the effect of inhibiting tumor necrosis factor alpha on chondroprotection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Arthrogenic muscle inhibition after anterior cruciate ligament injury: Injured and uninjured limb recovery over time [frontiersin.org]

- 7. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: De Novo Lipogenesis Assay Using Forrestiacids K in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is a critical metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, a process that is often upregulated in pathological conditions such as non-alcoholic fatty liver disease (NAFLD) and certain cancers. The human hepatoma cell line, HepG2, is a widely used in vitro model to study hepatic lipid metabolism and to screen for therapeutic agents that can modulate DNL. Forrestiacids are a class of [4+2] type pentaterpenoids, and recent studies have identified them as potent inhibitors of ATP-citrate lyase (ACL), a key enzyme in the DNL pathway.[1] This document provides detailed application notes and protocols for assessing the inhibitory effect of Forrestiacid K on de novo lipogenesis in HepG2 cells.

Mechanism of Action of Forrestiacids

Forrestiacids exert their inhibitory effect on de novo lipogenesis by targeting ATP-citrate lyase (ACL). ACL is a crucial enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is the primary building block for the synthesis of both fatty acids and cholesterol. By inhibiting ACL, Forrestiacids reduce the available pool of cytosolic acetyl-CoA, thereby suppressing the downstream processes of fatty acid and cholesterol biosynthesis. The inhibition of ACL by Forrestiacid K has been demonstrated with a half-maximal inhibitory concentration (IC50) in the low micromolar range, highlighting its potential as a potent modulator of lipid metabolism.

Quantitative Data Summary

While specific quantitative data for the effect of Forrestiacid K on de novo fatty acid and cholesterol synthesis in HepG2 cells is not yet available in published literature, data from the closely related compound, Forrestiacid A, provides a strong indication of the potential efficacy of this class of compounds.

Table 1: Inhibitory Activity of Forrestiacids against ATP-Citrate Lyase (ACL)

| Compound | IC50 (µM) for ACL Inhibition |

| Forrestiacid A | 4.12 |

| Forrestiacid B | 3.57 |

| Forrestiacid K | 1.8 - 11 (range for E-K) |

Data for Forrestiacids A and B are from a study on their ACL inhibitory effects. Data for Forrestiacid K is from a study on Forrestiacids E-K.

Table 2: Effect of Forrestiacid A on De Novo Lipogenesis in HepG2 Cells

| Treatment | Concentration (µM) | Inhibition of Fatty Acid Synthesis (%) | Inhibition of Cholesterol Synthesis (%) |

| Forrestiacid A | 10 | ~75% | ~93% |

| Forrestiacid A | 20 | ~75% | ~93% |

| Forrestiacid A | 40 | ~75% | ~93% |

| Metformin (Positive Control) | 1000 | 33.59% | 30.04% |

This data for Forrestiacid A is presented as a representative example of the expected effects of Forrestiacids on de novo lipogenesis in HepG2 cells.[1] The treatment duration was 20 hours, followed by a 4-hour incubation with [14C]-labeled acetate.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the impact of Forrestiacid K on de novo lipogenesis in HepG2 cells.

Protocol 1: Cell Culture and Treatment

-

Cell Line: Human hepatoma HepG2 cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 24-well plates for lipogenesis assays, or 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

-

Treatment:

-

Prepare a stock solution of Forrestiacid K in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

A vehicle control (medium with the same concentration of DMSO without the compound) must be included.

-

Replace the culture medium with the medium containing Forrestiacid K or vehicle control and incubate for the desired period (e.g., 24 hours).

-

Protocol 2: De Novo Lipogenesis Assay using [¹⁴C]-Acetate Incorporation

This assay directly measures the rate of new fatty acid and cholesterol synthesis.

-

Treatment: Treat HepG2 cells with Forrestiacid K as described in Protocol 1 for 20 hours.

-

Radiolabeling: After the treatment period, add [¹⁴C]-acetate to the culture medium at a final concentration of 1 µCi/mL.

-

Incubation: Incubate the cells for an additional 4 hours at 37°C.

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer).

-

Scrape the cells and collect the lysate.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (1:2:0.8 v/v/v) mixture.

-

Separate the organic (lipid-containing) and aqueous phases by centrifugation.

-

-

Separation of Fatty Acids and Cholesterol:

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of a suitable solvent.

-

Spot the extract onto a thin-layer chromatography (TLC) plate to separate fatty acids and cholesterol.

-

-

Quantification:

-

Visualize the separated lipids using appropriate standards.

-

Scrape the spots corresponding to fatty acids and cholesterol into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Express the results as a percentage of the vehicle-treated control.

Protocol 3: Oil Red O Staining for Intracellular Lipid Accumulation

This qualitative and semi-quantitative method visualizes neutral lipid droplets within the cells.

-